2-Amino-4-iodopyrimidine
Overview
Description
2-Amino-4-iodopyrimidine is a useful research compound. Its molecular formula is C4H4IN3 and its molecular weight is 221 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Amino-4-iodopyrimidine is a derivative of 2-aminopyrimidin-4-one, also known as isocytosine . This compound has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities Related compounds have been shown to target proteins such as macrophage migration inhibitory factor (mif) and its homolog mif2 .
Mode of Action
For instance, 4-iodopyrimidine derivatives have been shown to label MIF and MIF2, enabling the visualization of these proteins’ translocation from the cytoplasm to the nucleus .
Biochemical Pathways
Related compounds have been implicated in various biological processes, including antiviral and antitumor activities, combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal responses .
Result of Action
For example, 4-iodopyrimidine derivatives have been shown to enable the visualization of the translocation of MIF and MIF2 from the cytoplasm to the nucleus .
Biochemical Analysis
Biochemical Properties
2-Amino-4-iodopyrimidine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It has been used in the design of biologically active compounds, including those with antiviral and antitumor activities .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-iodopyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBUSIUBSVISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671995 | |
Record name | 4-Iodopyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815610-16-3 | |
Record name | 4-Iodopyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.